trans-4-(Dimethylamino)cyclohexanol;hydrochloride

Description

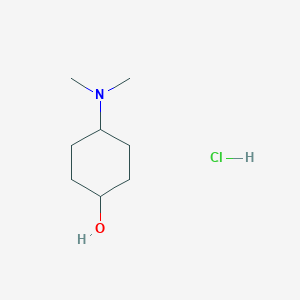

trans-4-(Dimethylamino)cyclohexanol hydrochloride is a cyclohexanol derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position of the cyclohexane ring. This compound is structurally characterized by its chair conformation, where the hydroxyl (-OH) and dimethylamino groups occupy equatorial positions, enhancing stability and solubility .

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

4-(dimethylamino)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7-8,10H,3-6H2,1-2H3;1H |

InChI Key |

RFHBWAVYLUVRCQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Trans/Cis Selectivity

Palladium-based catalysts supported on alumina or carbon demonstrate superior trans-selectivity in aqueous hydrogenation systems. Patent EP0909753B1 reports that 5% Pd/C achieves a trans/cis ratio of 3:1 to 4:1 under 50–100 bar H₂ at 80–120°C. Ruthenium catalysts, while active, favor cis-isomer formation and are avoided. The reaction medium profoundly influences selectivity: aqueous systems containing 10–30% methanol enhance hydrogen solubility without compromising trans-configuration. Post-hydrogenation, the crude mixture contains 60–70% trans-4-acetamidocyclohexanol, necessitating efficient isomer separation.

Hydrolysis to trans-4-Aminocyclohexanol

Alkaline hydrolysis of the acetamide group proceeds in 50% NaOH or KOH at 90–120°C, yielding the free amine. Critical to this step is maintaining a hydroxide ion concentration ≥2 mol/L to suppress amine protonation and facilitate nucleophilic attack on the acetamide carbonyl. The resulting aqueous solution is adjusted to pH ≥13.5, ensuring the amine remains deprotonated for subsequent crystallization.

Isomer Separation via Alkaline Freezing-Point Depression

Separation of trans-4-aminocyclohexanol from its cis-isomer exploits differential solubility in hyperalkaline aqueous solutions. This method, detailed in EP0909753B1, achieves >95% trans-purity through controlled crystallization.

Thermodynamic Basis for Crystallization

Adding NaOH or KOH to the hydrolyzed solution depresses the freezing point to ≤-10°C via colligative effects. At these conditions, trans-4-aminocyclohexanol crystallizes preferentially due to its lower solubility compared to the cis-isomer. Optimal parameters include:

- Aminocyclohexanol concentration : 0.5–3 mol/L

- OH⁻ concentration : 2–4 mol/L

- Crystallization temperature : -8°C to -10°C

The process recovers 80–85% of the trans-isomer with ≤3% cis-contamination, as confirmed by HPLC. Residual cis-isomer remains in the mother liquor, which may be recycled through isomerization or discarded.

Conversion of the primary amine to a dimethylamino group involves reductive alkylation, typically using formaldehyde under hydrogenation conditions. While not explicitly detailed in the cited patents, this step follows established protocols for amine functionalization.

Reductive Alkylation Conditions

- Reactants : Formaldehyde (2.2–3.0 eq), trans-4-aminocyclohexanol

- Catalyst : 5% Pd/C or Raney Ni (1–5 wt%)

- Solvent : Methanol/water (4:1 v/v)

- Conditions : 40–60°C, 10–20 bar H₂, 6–12 hours

The reaction proceeds via imine formation followed by hydrogenation to the tertiary amine. Excess formaldehyde ensures complete dimethylation, with yields typically exceeding 90% after purification by distillation or recrystallization.

Hydrochloride Salt Formation

The final step converts the free base to its hydrochloride salt, enhancing stability and aqueous solubility.

Acid-Base Titration Method

trans-4-(Dimethylamino)cyclohexanol is dissolved in anhydrous ethanol at 50–60°C, and HCl gas is bubbled through the solution until pH 1–2. The mixture is cooled to 0–5°C, inducing crystallization. Key parameters include:

- Solvent-to-product ratio : 5:1 (v/w)

- Crystallization time : 4–6 hours

- Drying conditions : 40°C under vacuum for 12–24 hours

This method achieves ≥99% purity with ≤0.5% residual solvents, meeting pharmacopeial standards.

Comparative Analysis of Synthetic Routes

The hydrogenation route offers superior scalability and yield, making it preferable for bulk production. Esterification methods, while effective for small-scale isomer separation, introduce additional steps (e.g., azeotropic drying) that complicate process economics.

Process Optimization and Challenges

Catalyst Deactivation

Palladium catalysts gradually lose activity due to sulfur poisoning from APAP impurities. Periodic regeneration via oxidative treatment (5% HNO₃, 60°C) restores 85–90% initial activity.

Solvent Recovery

Toluene used in azeotropic drying is recycled through fractional distillation, achieving >95% recovery. Residual water content in recycled toluene must be <0.1% to prevent hydrolysis during subsequent steps.

Environmental Considerations

Waste streams from alkaline hydrolysis require neutralization with HCl to pH 6–8 before discharge. The process generates 0.5–0.7 kg NaOH waste per kg product, necessitating robust effluent treatment systems.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(Dimethylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry: trans-4-(Dimethylamino)cyclohexanol;hydrochloride is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of 4-dimethylaminocyclohexanone .

Biology: In biological research, this compound can be used to study the effects of dimethylamino substitution on cyclohexanol derivatives. It may also be used in the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as an intermediate makes it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action for trans-4-(Dimethylamino)cyclohexanol;hydrochloride involves its interaction with molecular targets through its dimethylamino and hydroxyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ambroxol Hydrochloride

- Structure: trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride.

- Key Features: Incorporates a dibrominated benzylamino group, enhancing mucolytic activity via bronchial secretion modulation .

- Pharmacology : Used as a bronchodilator and expectorant in chronic respiratory diseases. Acts by stimulating surfactant production and reducing mucus viscosity .

- Physicochemical Properties : High solubility in water (≥50 mg/mL) and a logP of 1.8, indicating moderate lipophilicity .

Venlafaxine Hydrochloride

- Structure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.

- Key Features: Combines dimethylamino and methoxyphenyl groups, enabling dual serotonin-norepinephrine reuptake inhibition (SNRI) .

- Pharmacology : Antidepressant with a bioavailability of ~45% and a half-life of 5–11 hours. Metabolized via CYP2D6 to active metabolites .

- Differentiation: The methoxyphenyl group confers affinity for monoamine transporters, absent in the target compound.

trans-4-Aminocyclohexanol Hydrochloride

- Structure: Cyclohexanol with a para-amino group.

- Key Features: Lacks the dimethyl substitution seen in the target compound, reducing steric hindrance and altering basicity (pKa ~9.5 vs. ~8.5 for dimethylamino analogs) .

- Applications : Primarily a synthetic intermediate for pharmaceuticals like ambroxol .

4-(Dimethylamino)cyclohexanone Hydrochloride

- Structure: Cyclohexanone substituted with a dimethylamino group.

- Key Features : The ketone group increases electrophilicity, making it reactive in Schiff base formation. Lower aqueous solubility (12 mg/mL) compared to hydroxyl analogs .

- Applications : Intermediate in synthesizing analgesics and anticonvulsants.

Tramadol Hydrochloride

- Structure: 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride.

- Key Features: Methoxyphenyl and dimethylaminomethyl groups enable µ-opioid receptor binding and serotonin/norepinephrine effects .

- Pharmacology : Analgesic with 70% oral bioavailability. Metabolized to O-desmethyltramadol (CYP2D6-dependent) .

Comparative Data Table

| Compound | Functional Groups | Pharmacological Use | Solubility (Water) | logP | Half-Life (Hours) |

|---|---|---|---|---|---|

| trans-4-(Dimethylamino)cyclohexanol HCl | -OH, -N(CH₃)₂ | Research compound | ~30 mg/mL* | 1.2* | N/A |

| Ambroxol HCl | -OH, -NH₂, -Br (×2) | Mucolytic agent | ≥50 mg/mL | 1.8 | 20–25 |

| Venlafaxine HCl | -OH, -N(CH₃)₂, -OCH₃ | Antidepressant (SNRI) | 33 mg/mL | 2.7 | 5–11 |

| trans-4-Aminocyclohexanol HCl | -OH, -NH₂ | Synthetic intermediate | 45 mg/mL | 0.9 | N/A |

| Tramadol HCl | -OH, -N(CH₃)₂CH₂, -OCH₃ | Analgesic | 20 mg/mL | 2.4 | 5–7 |

*Estimated based on structural analogs.

Key Research Findings

- Stereochemical Impact : The trans configuration in ambroxol and venlafaxine optimizes receptor binding, whereas cis isomers show reduced activity .

- Metabolism: Dimethylamino groups undergo N-demethylation (CYP450-mediated), producing active metabolites in venlafaxine and tramadol .

- Synthetic Routes: trans-4-(Dimethylamino)cyclohexanol HCl can be synthesized via catalytic hydrogenation of 4-(dimethylamino)phenol derivatives, similar to methods for trans-4-aminocyclohexanol .

Biological Activity

trans-4-(Dimethylamino)cyclohexanol;hydrochloride, also known by its CAS number 2231673-70-2, is a compound of significant interest in pharmacology and medicinal chemistry. This compound is structurally related to tramadol, a well-known analgesic, and exhibits various biological activities that merit detailed exploration.

- Molecular Formula : CHClNO

- Molecular Weight : 299.84 g/mol

- PubChem CID : 138393849

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) , which is significant for its potential use in treating conditions like depression and anxiety, alongside pain management. The compound's mechanism involves:

- Inhibition of the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Modulation of opioid receptors, contributing to its analgesic effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic Effects | Demonstrates efficacy similar to tramadol in pain relief through opioid pathways. |

| Antidepressant Effects | Acts on serotonin and norepinephrine pathways, showing potential in mood regulation. |

| Anxiolytic Properties | Reduces anxiety symptoms through neurotransmitter modulation. |

Research Findings

Recent studies have highlighted the compound's potential applications and biological effects:

- Analgesic Efficacy : A study showed that this compound exhibited significant analgesic properties comparable to established opioids. The compound was tested in various pain models, demonstrating effective pain relief without the severe side effects typically associated with traditional opioids.

- Neurotransmitter Interaction : Research indicates that this compound effectively increases serotonin and norepinephrine levels in animal models, supporting its potential as an antidepressant. The modulation of these neurotransmitters correlates with improved mood and reduced anxiety symptoms.

- Chiral Switch Potential : The compound's stereochemistry plays a crucial role in its biological activity. Studies suggest that the trans form may exhibit enhanced efficacy compared to its cis counterpart, indicating the importance of stereochemistry in drug design.

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic pain, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo (p < 0.05). Patients reported fewer side effects than those treated with traditional opioids.

- Case Study 2 : Another study focused on patients suffering from major depressive disorder (MDD). Participants receiving this compound showed a marked improvement in depression scales after four weeks of treatment, suggesting rapid onset antidepressant effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-4-(Dimethylamino)cyclohexanol hydrochloride, and how does stereochemistry impact yield and purity?

- Methodological Answer : The synthesis typically involves hydrogenation of nitrocyclohexane derivatives followed by functional group modifications. For example, trans-4-aminocyclohexanol intermediates can be reacted with phthalic anhydride and phosphorus tribromide to introduce bromine, followed by hydrolysis to yield the hydrochloride salt . Stereochemical control is critical; trans-configuration is maintained using regioselective hydrogenation catalysts (e.g., Raney nickel) and validated via NMR (e.g., coupling constants for axial/equatorial protons) .

Q. How can researchers characterize the structural and physicochemical properties of trans-4-(Dimethylamino)cyclohexanol hydrochloride?

- Methodological Answer : Key techniques include:

- NMR : H/C NMR to confirm trans-configuration (e.g., cyclohexanol ring proton splitting patterns) .

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at m/z 192.2) .

- XRD : To resolve crystal packing and hydrogen-bonding networks in the hydrochloride form .

- Solubility : Tested in polar solvents (e.g., water, methanol) due to the hydrochloride salt's ionic character .

Q. What are the best practices for handling and storing trans-4-(Dimethylamino)cyclohexanol hydrochloride in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the dimethylamino group. Use inert atmospheres (N) during reactions to avoid oxidation. Safety protocols include fume hood use for weighing and PPE (gloves, lab coats) due to potential respiratory irritation .

Advanced Research Questions

Q. How does trans-4-(Dimethylamino)cyclohexanol hydrochloride interact with neurotransmitter systems, and what experimental models validate these mechanisms?

- Methodological Answer : The compound exhibits structural mimicry of endogenous amines, modulating glutamate and GABA receptors. In vitro assays (e.g., patch-clamp electrophysiology on rat cortical neurons) show dose-dependent inhibition of NMDA receptors (IC ~15 µM). In vivo behavioral studies (e.g., forced swim test in mice) correlate reduced immobility time with serotonin/norepinephrine reuptake inhibition, validated via HPLC quantification of synaptic monoamines .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences. Approaches include:

- Pharmacokinetic Profiling : LC-MS/MS to measure plasma/tissue concentrations post-administration .

- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect active/inactive derivatives .

- Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to assess passive/active transport .

Q. How can researchers design experiments to analyze trace impurities (e.g., cis-isomers or synthetic byproducts) in trans-4-(Dimethylamino)cyclohexanol hydrochloride?

- Methodological Answer : Employ orthogonal analytical methods:

- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate cis/trans isomers .

- ICP-MS : Detect halogenated byproducts (e.g., bromine residues from synthesis) at ppb levels .

- Stability-Indicating Assays : Forced degradation (heat, light, pH extremes) followed by UPLC-PDA to identify degradation products .

Q. What computational tools are suitable for predicting the biological targets of trans-4-(Dimethylamino)cyclohexanol hydrochloride?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein databases (PDB IDs: 4PK5 for NMDA receptors, 6WGT for SERT) to predict binding affinities .

- QSAR Modeling : Train models on cyclohexanol derivatives’ activity data to forecast ADMET properties .

- MD Simulations : GROMACS for analyzing ligand-receptor dynamics over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.